Iodoform-d Iodoform-d
Brand Name: Vulcanchem
CAS No.: 2787-27-1
VCID: VC3813666
InChI: InChI=1S/CHI3/c2-1(3)4/h1H/i1D
SMILES: C(I)(I)I
Molecular Formula: CHI3
Molecular Weight: 394.738 g/mol

Iodoform-d

CAS No.: 2787-27-1

Cat. No.: VC3813666

Molecular Formula: CHI3

Molecular Weight: 394.738 g/mol

* For research use only. Not for human or veterinary use.

Iodoform-d - 2787-27-1

Specification

CAS No. 2787-27-1
Molecular Formula CHI3
Molecular Weight 394.738 g/mol
IUPAC Name deuterio(triiodo)methane
Standard InChI InChI=1S/CHI3/c2-1(3)4/h1H/i1D
Standard InChI Key OKJPEAGHQZHRQV-MICDWDOJSA-N
Isomeric SMILES [2H]C(I)(I)I
SMILES C(I)(I)I
Canonical SMILES C(I)(I)I

Introduction

Structural and Molecular Characteristics

Chemical Identity and Isotopic Composition

Iodoform-d (CDI₃) belongs to the organoiodine compound family, characterized by a central carbon atom bonded to three iodine atoms and one deuterium atom. Its molecular weight is 394.73 g/mol, slightly higher than iodoform (393.73 g/mol) due to deuterium’s greater mass compared to protium . The tetrahedral geometry of the molecule, with C₃v symmetry, remains consistent with its non-deuterated counterpart .

Comparative Physical Properties

The deuterium substitution minimally affects certain physical properties while significantly altering others:

Table 1: Physical Properties of Iodoform and Iodoform-d

PropertyIodoform (CHI₃)Iodoform-d (CDI₃)
Density (g/cm³)4.0084.012 (estimated)
Melting Point (°C)119120–122
Boiling Point (°C)218219–221
Molar Volume (mL/mol)98.298.3
Dipole Moment (D)0.800.80

Data derived from crystallographic and thermodynamic studies indicate that isotopic substitution marginally increases melting and boiling points due to enhanced intermolecular van der Waals forces .

Synthesis and Production Methods

Traditional Haloform Reaction

The classical synthesis of iodoform-d parallels the haloform reaction used for iodoform. A deuterated methyl ketone (CD₃COR) reacts with iodine (I₂) in the presence of a strong base, typically sodium deuteroxide (NaOD), under controlled conditions:

CD3COR+3I2+4NaODCDI3+RCOONa+3NaI+3D2O\text{CD}_3\text{COR} + 3\text{I}_2 + 4\text{NaOD} \rightarrow \text{CDI}_3 + \text{RCOONa} + 3\text{NaI} + 3\text{D}_2\text{O}

This method ensures high isotopic purity (>99% deuterium incorporation) but requires stoichiometric iodine and generates significant waste .

Flow Chemistry Approaches

Recent advancements in continuous flow systems have revolutionized deuterated compound synthesis. Heterogeneous catalytic deuteration in microreactors enables efficient H/D exchange:

CHI3+D2Pd/C, 80°CCDI3+HD\text{CHI}_3 + \text{D}_2 \xrightarrow{\text{Pd/C, 80°C}} \text{CDI}_3 + \text{HD}

Flow chemistry reduces reaction times from hours to minutes and improves yield (85–92%) by enhancing mass transfer and thermal regulation .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Deuterium Purity (%)Reaction Time
Traditional Haloform70–7599.56–8 hours
Flow Catalytic85–9299.820–30 minutes

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

Iodoform-d undergoes nucleophilic substitution at the carbon center, though slower than iodoform due to deuterium’s kinetic isotope effect. With hydroxide ions:

CDI3+OHCDI2OH+I\text{CDI}_3 + \text{OH}^- \rightarrow \text{CDI}_2\text{OH} + \text{I}^-

The reaction rate constant (k) decreases by 15–20% compared to CHI₃, as deuterium’s lower zero-point energy raises the activation barrier .

Reductive Dehalogenation

Controlled reduction with hydrogen iodide yields diiodomethane-d:

CDI3+HICD2I2+I2\text{CDI}_3 + \text{HI} \rightarrow \text{CD}_2\text{I}_2 + \text{I}_2

This transformation is critical for synthesizing deuterated building blocks in pharmaceuticals .

Spectroscopic Applications

NMR Spectroscopy

Iodoform-d serves as a chemical shift reference in ¹³C and ²H NMR due to its sharp singlet at δ 96.5 ppm (¹³C) and absence of proton splitting. Its high symmetry minimizes quadrupolar broadening in ²H NMR, enabling precise solvent anisotropy measurements .

Isotopic Labeling Studies

In metabolic tracing, CDI₃ introduces deuterium into organic frameworks without perturbing reaction mechanisms. For example, in Koch-Haaf carboxylation:

CDI3+RMgXRCDI2+MgXI\text{CDI}_3 + \text{RMgX} \rightarrow \text{RCDI}_2 + \text{MgXI}

Deuterium retention exceeds 95%, facilitating kinetic isotope effect (KIE) analyses in enzyme studies .

Biological and Medical Implications

Antimicrobial Activity

Though less studied than CHI₃, Iodoform-d’s iodine release profile suggests potential antiseptic properties. In vitro models show MIC values comparable to iodoform against Staphylococcus aureus (0.25–0.5 mg/mL), though cytotoxicity thresholds require further evaluation .

Toxicity Profile

Prolonged exposure risks mirror iodoform’s iodine toxicity, including thyroid dysfunction and neurological symptoms. A 2024 case study highlighted serum iodine levels of 450 μg/L (normal: <100 μg/L) in a patient using iodoform-d-impregnated dressings, necessitating therapeutic monitoring .

Industrial and Environmental Considerations

Large-Scale Production Challenges

Deuterated precursor costs and iodine recovery efficiency remain bottlenecks. Modern plants employ iodine recycling loops, achieving 85% recovery via:

2NaI+H2O2+H2SO4I2+Na2SO4+2H2O2\text{NaI} + \text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{I}_2 + \text{Na}_2\text{SO}_4 + 2\text{H}_2\text{O}

Environmental Persistence

With a log Kow of 3.03, Iodoform-d exhibits moderate bioaccumulation potential. Photodegradation half-lives in aquatic systems range from 12–18 hours, yielding non-toxic iodide ions .

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